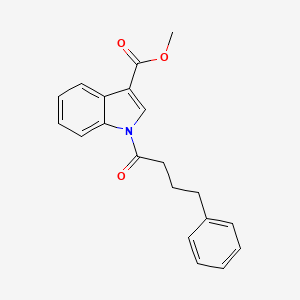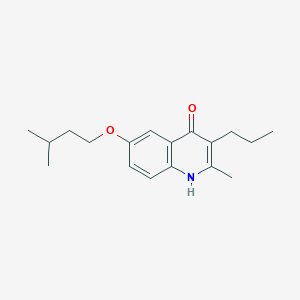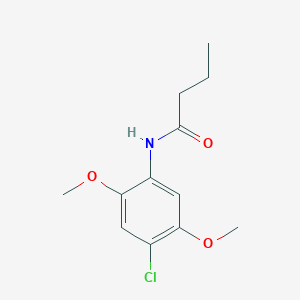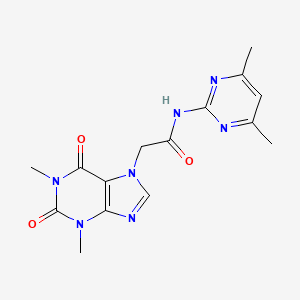
N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)acrylamide, also known as BF-168, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a member of the benzothiazole family and has been synthesized using various methods.
科学研究应用
N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)acrylamide has shown potential applications in various fields of scientific research. One of the significant applications is in the field of cancer research. Studies have shown that N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)acrylamide has anti-cancer properties and can inhibit the growth of cancer cells. It has been found to be effective against various types of cancer, including breast cancer, lung cancer, and colon cancer.
作用机制
The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)acrylamide involves the inhibition of the Akt/mTOR signaling pathway. This pathway plays a crucial role in the growth and survival of cancer cells. N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)acrylamide inhibits the phosphorylation of Akt and mTOR, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)acrylamide has several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, leading to their death. It also inhibits angiogenesis, which is the formation of new blood vessels required for tumor growth. N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)acrylamide has also been found to have anti-inflammatory properties.
实验室实验的优点和局限性
One of the significant advantages of using N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)acrylamide in lab experiments is its specificity towards cancer cells. It targets cancer cells and leaves normal cells unaffected. However, one of the limitations of using N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)acrylamide is its low solubility in water, which makes it challenging to administer in vivo.
未来方向
The potential applications of N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)acrylamide in various fields of scientific research make it an exciting area for future research. Some of the future directions for research include:
1. Investigating the efficacy of N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)acrylamide in combination with other anti-cancer drugs.
2. Studying the potential of N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)acrylamide in the treatment of other diseases, such as Alzheimer's and Parkinson's.
3. Developing new methods for the synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)acrylamide with improved solubility.
4. Investigating the potential of N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)acrylamide as a diagnostic tool for cancer detection.
Conclusion:
N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)acrylamide is a chemical compound that has shown potential applications in various fields of scientific research, particularly in cancer research. Its specificity towards cancer cells and its ability to inhibit the Akt/mTOR signaling pathway make it an exciting area for future research. The development of new methods for the synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)acrylamide with improved solubility and investigating its potential in the treatment of other diseases are some of the future directions for research in this area.
合成方法
The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)acrylamide has been achieved using various methods. One such method involves the reaction of 6-chlorobenzothiazole-2-amine with 4-fluorobenzaldehyde in the presence of acetic acid and acetic anhydride. The resulting product is then treated with acryloyl chloride to obtain N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)acrylamide.
属性
IUPAC Name |
(E)-N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFN2OS/c17-11-4-7-13-14(9-11)22-16(19-13)20-15(21)8-3-10-1-5-12(18)6-2-10/h1-9H,(H,19,20,21)/b8-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKRGFXRZVAUNX-FPYGCLRLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5715054.png)

![N-{2-methoxy-5-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)sulfonyl]phenyl}acetamide](/img/structure/B5715064.png)

![2-amino-4-(4-isopropylphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5715071.png)
![1-ethyl-4-[2-(1-naphthyloxy)ethyl]piperazine](/img/structure/B5715079.png)



![4,6-dimethyl-2-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]nicotinonitrile](/img/structure/B5715094.png)

![N-[4-(4-morpholinyl)phenyl]-N'-phenylthiourea](/img/structure/B5715125.png)

![1-(4-{4-[(4-tert-butylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5715137.png)